7-Bromo-2-vinylquinoline

Descripción general

Descripción

7-Bromo-2-vinylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-vinylquinoline can be achieved through various methods. One common approach involves the direct deamination reaction occurring during the Mannich synthesis . This method is catalyst-free and involves the use of specific reagents under controlled conditions.

Industrial Production Methods: For large-scale production, the preparation method of this compound involves starting with 4-bromo-2-nitroaniline and preparing the target intermediate through reactions such as substitution, reductive cyclization, oxidation, and condensation . This process is advantageous due to its rapidness, convenience, economy, and environmental friendliness.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-2-vinylquinoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction is widely used for carbon–carbon bond formation and involves the use of boron reagents.

Microwave-Assisted Synthesis: This method is used for rapid synthesis and involves the use of microwave irradiation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Aplicaciones Científicas De Investigación

Chemistry

7-Bromo-2-vinylquinoline serves as a versatile reagent in organic synthesis. It is utilized in various reactions such as:

- Cross-coupling reactions: It participates in Suzuki and Sonogashira reactions to form complex organic structures.

- Fluorescent materials: Its derivatives have been studied for luminescent properties, making them potential candidates for electronic devices and sensors .

| Reaction Type | Application | Reference |

|---|---|---|

| Cross-coupling | Synthesis of complex compounds | |

| Luminescent materials | Electronic devices |

Biology

The compound has shown promise in biological research, particularly in cancer studies:

- Anticancer Activity: Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell migration and proliferation with IC50 values below 5 µM, indicating potent activity .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for developing new anticancer drugs. Studies have shown that modifications to the bromo and vinyl groups can enhance its biological activity .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound against human neuroblastoma cell lines demonstrated that modifications to its structure could enhance its anti-tumor activity significantly. The compound was found to inhibit cell growth more effectively than standard chemotherapy agents like cisplatin .

Case Study 2: Luminescent Properties

Research into the luminescent properties of quinoline derivatives has revealed that this compound exhibits strong fluorescence under UV light. This property is being explored for applications in photonic devices and sensors, where efficient light emission is crucial .

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-vinylquinoline involves its interaction with specific molecular targets and pathways. This mechanism is similar to that of other quinoline derivatives, which exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Comparación Con Compuestos Similares

- Pamaquine

- Chloroquine

- Tafenoquine

- Bulaquine

- Quinine

- Mefloquine

- Amodiaquine

Comparison: 7-Bromo-2-vinylquinoline is unique due to its specific structure and the presence of both bromine and vinyl groups. This makes it distinct from other quinoline derivatives, which may have different substituents and functional groups

Actividad Biológica

7-Bromo-2-vinylquinoline is a compound of increasing interest due to its diverse biological activities. It belongs to the quinoline family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

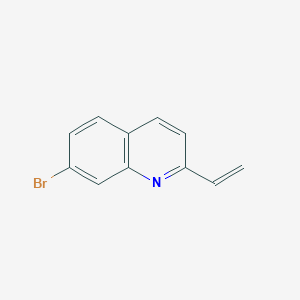

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H8BrN

- Molecular Weight : 232.08 g/mol

- CAS Number : 258515-65-0

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Salmonella typhimurium | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable case study involved its application against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of caspase-3 and -9 activation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of quinolines is often influenced by their structural features. The presence of bromine at the 7-position and a vinyl group at the 2-position enhances the compound's interaction with biological targets. Computational studies have suggested that these modifications increase binding affinity to certain receptors involved in cancer and inflammation pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline highlighted that substituents at specific positions significantly affect antimicrobial potency. The introduction of bromine at the 7-position was found to enhance activity against resistant strains of bacteria .

- Cancer Cell Studies : In vivo studies using mouse models demonstrated that administration of this compound resulted in tumor growth inhibition compared to control groups, with histopathological examinations revealing reduced cell proliferation markers .

Propiedades

IUPAC Name |

7-bromo-2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXRHLFOJYJHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(C=CC(=C2)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.